2-[Methyl-(3-methyl-thiophen-2-ylmethyl)-amino]-ethanol
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Overview
Description
2-[Methyl-(3-methyl-thiophen-2-ylmethyl)-amino]-ethanol is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science .
Preparation Methods
The synthesis of thiophene derivatives, including 2-[Methyl-(3-methyl-thiophen-2-ylmethyl)-amino]-ethanol, can be achieved through various methods. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods typically involve the condensation of sulfur with α-methylene carbonyl compounds or 1,4-dicarbonyl compounds under specific reaction conditions . Industrial production methods may involve large-scale reactions using optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[Methyl-(3-methyl-thiophen-2-ylmethyl)-amino]-ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
2-[Methyl-(3-methyl-thiophen-2-ylmethyl)-amino]-ethanol has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . In industry, thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of 2-[Methyl-(3-methyl-thiophen-2-ylmethyl)-amino]-ethanol involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to modulate various biological pathways, including those involved in inflammation, cell proliferation, and microbial growth . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
2-[Methyl-(3-methyl-thiophen-2-ylmethyl)-amino]-ethanol can be compared with other thiophene derivatives, such as suprofen and articaine . Suprofen is a nonsteroidal anti-inflammatory drug, while articaine is a dental anesthetic . The uniqueness of this compound lies in its specific structure and the resulting pharmacological properties .
Properties
IUPAC Name |
2-[methyl-[(3-methylthiophen-2-yl)methyl]amino]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NOS/c1-8-3-6-12-9(8)7-10(2)4-5-11/h3,6,11H,4-5,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZYWTAJAVVGNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CN(C)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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